molecular formula C27H40O4 B1230562 12-Deacetoxyscalarin 19-acetate

12-Deacetoxyscalarin 19-acetate

Cat. No.: B1230562
M. Wt: 428.6 g/mol
InChI Key: FWKSHXYKUMEBJI-YCHJHXPOSA-N
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Description

12-Deacetoxyscalarin 19-acetate is a scalarane-type sesterterpene primarily isolated from marine sponges, including Brachiaster sp. (Thai sponge) and Hippospongia sp. . Structurally, it belongs to the scalarane family, characterized by a pentacyclic framework with an acetoxy group at position 19 and the absence of a hydroxyl group at position 12 due to deacetylation .

This compound exhibits notable antitubercular activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 4 μg/ml, while demonstrating negligible cytotoxicity in human cell lines . Its unique bioactivity profile—potent antimicrobial action coupled with low cytotoxicity—positions it as a promising candidate for drug discovery, particularly for tuberculosis treatment .

Properties

Molecular Formula

C27H40O4

Molecular Weight

428.6 g/mol

IUPAC Name

[(1R,5aS,5bR,7aS,11aS,11bR,13aS,13bR)-5b,8,8,11a,13a-pentamethyl-3-oxo-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-1H-phenanthro[1,2-g][2]benzofuran-1-yl] acetate

InChI

InChI=1S/C27H40O4/c1-16(28)30-23-21-17(22(29)31-23)8-9-19-26(5)14-10-18-24(2,3)12-7-13-25(18,4)20(26)11-15-27(19,21)6/h8,18-21,23H,7,9-15H2,1-6H3/t18-,19-,20+,21+,23+,25-,26-,27-/m0/s1

InChI Key

FWKSHXYKUMEBJI-YCHJHXPOSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2C(=CC[C@@H]3[C@@]2(CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C(=O)O1

Canonical SMILES

CC(=O)OC1C2C(=CCC3C2(CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C(=O)O1

Synonyms

12-deacetoxyscalarin 19-acetate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The bioactivity and structural features of 12-deacetoxyscalarin 19-acetate are best contextualized against related scalarane sesterterpenes and derivatives (Table 1).

Table 1: Comparative Analysis of 12-Deacetoxyscalarin 19-Acetate and Analogous Compounds

Compound Name Source Antitubercular Activity (MIC, μg/ml) Cytotoxicity (IC₅₀, μg/ml) Key Structural Features References
12-Deacetoxyscalarin 19-acetate Brachiaster sp. 4.0 >100 (non-cytotoxic) 19-acetate, 12-deacetoxylation
Manoalide 25-acetate Brachiaster sp. 7.0 >100 25-acetate, furanose side chain
Heteronemin Brachiaster sp. 3.0 2.5 (HCT-116 cells) 12-hydroxyl, 19-deoxy
Heteronemin acetate Brachiaster sp. 3.5 3.0 (HCT-116 cells) 12-acetate, 19-deoxy
12-epi-19-Deoxyscalarin Brachiaster sp. 8.0 >100 12-epimerization, 19-deoxy
Hyatelone A Hyatella intestinalis Not reported Moderate (unspecified) Scalarane core with ketone modifications

Key Findings:

Antitubercular Potency: 12-Deacetoxyscalarin 19-acetate (MIC = 4 μg/ml) is 2-fold more potent than manoalide 25-acetate (MIC = 7 μg/ml) . Heteronemin and its acetate derivative exhibit superior MIC values (3.0–3.5 μg/ml) but are highly cytotoxic (IC₅₀ = 2.5–3.0 μg/ml), limiting therapeutic utility .

Cytotoxicity Profile: Unlike heteronemin derivatives, 12-deacetoxyscalarin 19-acetate and manoalide 25-acetate are non-cytotoxic (IC₅₀ > 100 μg/ml), suggesting a safer pharmacological profile .

Structure-Activity Relationships :

  • 19-Acetate Group : The presence of an acetoxy group at position 19 correlates with reduced cytotoxicity. For example, 12-epi-19-deoxyscalarin (lacking the 19-acetate) shows weaker antitubercular activity (MIC = 8 μg/ml) .
  • 12-Deacetoxylation : Removal of the hydroxyl group at position 12 (as in 12-deacetoxyscalarin 19-acetate) enhances selectivity for microbial targets over mammalian cells .

Natural vs. Synthetic Derivatives :

  • Synthetic modifications of 19-acetate-containing compounds (e.g., 19-hydroxy steroids) often alter bioactivity. For instance, 19-acetoxy steroids exhibit distinct spectral properties and reactivity but lack the scalarane backbone critical for antitubercular action .

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